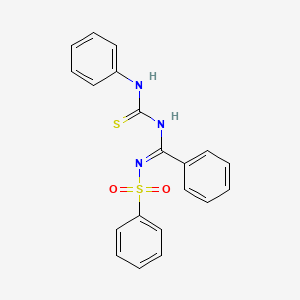
N-(anilinocarbonothioyl)-N'-(phenylsulfonyl)benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(anilinocarbonothioyl)-N'-(phenylsulfonyl)benzenecarboximidamide, also known as TPCK, is a chemical compound that has been extensively used in scientific research. It is a protease inhibitor that is commonly used to study the mechanism of action of various enzymes and proteins. TPCK has been used in a wide range of research studies, including those related to cancer, inflammation, and infectious diseases.
Mechanism of Action
N-(anilinocarbonothioyl)-N'-(phenylsulfonyl)benzenecarboximidamide works by irreversibly binding to the active site of proteases. This prevents the protease from breaking down proteins and can have a significant impact on biological processes. This compound has been shown to be highly specific for proteases, and its mechanism of action has been extensively studied.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. This compound has also been used to study the role of proteases in infectious diseases, such as HIV and influenza.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(anilinocarbonothioyl)-N'-(phenylsulfonyl)benzenecarboximidamide in lab experiments is its specificity for proteases. This allows researchers to study the specific role of proteases in various biological processes. However, this compound can be toxic at high concentrations, and care must be taken when handling it. Additionally, this compound is relatively expensive, which can limit its use in some research studies.
Future Directions
There are many potential future directions for the use of N-(anilinocarbonothioyl)-N'-(phenylsulfonyl)benzenecarboximidamide in scientific research. One area of interest is the study of the role of proteases in aging and age-related diseases. This compound may also be useful in the development of new cancer treatments and in the study of infectious diseases. Additionally, new methods for the synthesis of this compound may be developed, which could make it more accessible to researchers.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been extensively used in scientific research. Its ability to inhibit proteases has made it a valuable tool for studying various biological processes. While there are limitations to its use, this compound has the potential to contribute to many future research studies.
Synthesis Methods
The synthesis of N-(anilinocarbonothioyl)-N'-(phenylsulfonyl)benzenecarboximidamide involves the reaction of aniline with carbon disulfide to form anilinocarbonothioyl chloride. This is then reacted with phenylsulfonyl chloride to form this compound. The synthesis process is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
N-(anilinocarbonothioyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been extensively used in scientific research due to its ability to inhibit proteases. Proteases are enzymes that break down proteins, and their inhibition can have a significant impact on various biological processes. This compound has been used to study the mechanism of action of proteases such as chymotrypsin, trypsin, and thrombin.
properties
IUPAC Name |
1-[(E)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S2/c24-27(25,18-14-8-3-9-15-18)23-19(16-10-4-1-5-11-16)22-20(26)21-17-12-6-2-7-13-17/h1-15H,(H2,21,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJTZVGNLWHZAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=CC=C2)/NC(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

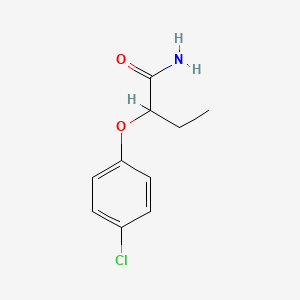
![3-{[2-amino-7-(3-methylbenzoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]amino}propan-1-ol](/img/structure/B5351230.png)
![rel-(4aS,8aR)-6-(4-ethoxybenzoyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5351250.png)
![(3R*,3aR*,7aR*)-1-(1-benzofuran-3-ylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5351251.png)
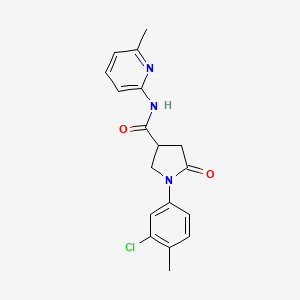
![7-acetyl-6-(6-methyl-2-pyridinyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5351259.png)
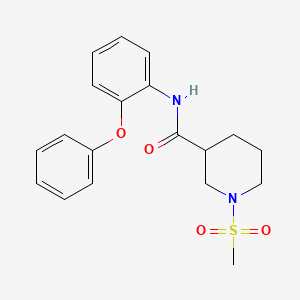
![7-acetyl-6-(2-bromophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5351269.png)
![N-[3-(benzylthio)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5351278.png)
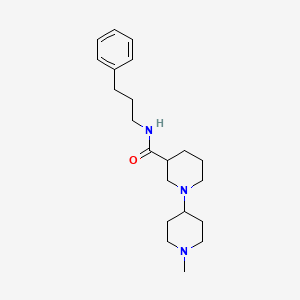
![N-(3-{[methyl(phenyl)amino]carbonyl}-4-morpholin-4-ylphenyl)thiophene-2-carboxamide](/img/structure/B5351290.png)
![5-(2-chloro-6-fluorobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one acetate](/img/structure/B5351293.png)
![1-(4-fluorobenzyl)-5-[(2-methoxypyridin-3-yl)carbonyl]-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5351304.png)
![N-(2-ethoxyphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5351316.png)